Sulfadiazine

Catalog No.
S544111
CAS No.
68-35-9
M.F
C10H10N4O2S
M. Wt
250.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfadiazine

CAS Number

68-35-9

Product Name

Sulfadiazine

IUPAC Name

4-amino-N-pyrimidin-2-ylbenzenesulfonamide

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

InChI

InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)

InChI Key

SEEPANYCNGTZFQ-UHFFFAOYSA-N

SMILES

Array

solubility

6.01e-01 g/L

Synonyms

Sulfadiazine, Sulfadiazine, Zinc, Sulfazin, Sulfazine, Sulphadiazine, Zinc Sulfadiazine

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N

The exact mass of the compound Sulfadiazine is 250.0524 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 77 mg/l (at 25 °c)3.08e-04 m6.01e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757324. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Antiinfectives for systemic use -> Antibacterials for systemic use -> Sulfonamides and trimethoprims -> Intermediate-acting sulfonamides -> Antibiotics. However, this does not mean our product can be used or applied in the same or a similar way.

Sulfadiazine (CAS: 68-35-9) is a medium-acting sulfonamide antibiotic and a critical pharmaceutical intermediate characterized by a specific pKa of 6.5 and low aqueous solubility. In industrial and laboratory procurement, it is primarily sourced as the obligate precursor for the synthesis of silver sulfadiazine, a World Health Organization essential medicine for burn care [1]. Beyond its role as a precursor, sulfadiazine differentiates itself from more common sulfonamides like sulfamethoxazole through its distinct pharmacokinetic profile, notably its low serum protein binding (approximately 50%) and its exceptional ability to cross the blood-brain barrier[2]. These physicochemical properties make it a highly specific selection for formulations targeting central nervous system infections, such as toxoplasmosis, and for veterinary therapeutics requiring prolonged, pKa-dependent absorption profiles [3].

Substituting sulfadiazine with the more ubiquitous sulfamethoxazole (SMX) or other generic sulfonamides frequently fails in both synthetic and formulation contexts. In active pharmaceutical ingredient (API) manufacturing, only sulfadiazine possesses the precise structural geometry required to complex with silver to form silver sulfadiazine; this specific complex provides the necessary slow-release oligodynamic action without the rapid electrolyte depletion caused by highly soluble sodium sulfadiazine or the tissue-staining toxicity of silver nitrate[1]. In pharmacokinetic applications, SMX undergoes extensive hepatic metabolism, resulting in a buildup of inactive, potentially toxic metabolites in patients with renal impairment, whereas sulfadiazine is excreted primarily in its active, unchanged form[2]. Furthermore, in veterinary formulations, substituting sulfadiazine with higher-pKa analogs like sulfanilamide leads to rapid first-pass degradation and unacceptably low systemic bioavailability in ruminant models [3].

Precursor Suitability and Sustained Release in Burn Therapy Synthesis

Sulfadiazine is the specific stoichiometric precursor required to synthesize silver sulfadiazine (AgSD), a complex that fundamentally alters the release kinetics of both the metal and the antimicrobial agent. When formulated as a topical ointment, the synthesized AgSD provides a sustained, effective active concentration for 24 to 72 hours per application. In contrast, substituting with the highly water-soluble sodium sulfadiazine results in rapid systemic absorption and depletion within hours, failing to maintain localized wound protection [1]. Furthermore, unlike silver nitrate, the sulfadiazine complex does not cause hypotonic electrolyte withdrawal or tissue staining [1].

Evidence DimensionDuration of localized active concentration
Target Compound Data24 to 72 hours of sustained release (Silver Sulfadiazine)
Comparator Or BaselineRapid depletion within hours (Sodium Sulfadiazine)
Quantified DifferenceAgSD extends the active therapeutic window by over 20 hours compared to the highly soluble sodium salt.
ConditionsTopical application to burn wounds exposed to body fluids.

This stoichiometric compatibility dictates the exclusive procurement of sulfadiazine for manufacturing advanced topical burn care APIs.

Active Drug Recovery and Low Protein Binding for Renal Formulations

For systemic formulations, sulfadiazine offers a fundamentally different distribution and excretion profile compared to the industry-standard sulfamethoxazole (SMX). Clinical pharmacokinetic studies demonstrate that sulfadiazine exhibits significantly lower serum protein binding (50%) compared to SMX (71%) [1]. More critically for urinary and renal applications, 62.0% to 71.8% of a sulfadiazine dose is recovered in the urine as the unchanged, active drug within 48 hours. In stark contrast, SMX undergoes heavy metabolism, with only 13.0% to 23.0% of the dose excreted in its active, unmetabolized form [1].

Evidence DimensionUnchanged active drug recovery in urine (48 hours)
Target Compound Data62.0% to 71.8% active recovery
Comparator Or Baseline13.0% to 23.0% active recovery (Sulfamethoxazole)
Quantified DifferenceSulfadiazine delivers approximately 3 to 5 times more active, unmetabolized drug to the urinary tract than SMX.
ConditionsIntravenous infusion in healthy human subjects.

Formulators must select sulfadiazine over SMX when targeting urinary tract infections or designing drugs for patients with renal impairment to avoid the accumulation of inactive, toxic metabolites.

pKa-Driven Bioavailability in Veterinary Sustained-Release Therapeutics

The specific pKa of sulfadiazine (6.5) makes it uniquely suited for oral veterinary formulations in ruminants compared to other sulfonamides. At a physiological rumen pH of 6.5, sulfadiazine is approximately 50% unionized, which optimizes its absorption kinetics. In comparative models, sulfadiazine achieved a high oral bioavailability of 83.9% and a prolonged Mean Absorption Time (MAT) of 13.2 hours [1]. Conversely, sulfanilamide (pKa 10.5), which is heavily unionized, suffered from extensive hepatic first-pass degradation, resulting in a significantly lower bioavailability of 49.2% and a shorter MAT of 9.09 hours [1].

Evidence DimensionOral bioavailability and Mean Absorption Time (MAT)
Target Compound Data83.9% bioavailability and 13.2h MAT
Comparator Or Baseline49.2% bioavailability and 9.09h MAT (Sulfanilamide)
Quantified DifferenceSulfadiazine provides a 70% relative increase in bioavailability and a 4.1-hour extension in absorption time.
ConditionsOral administration in ruminant (Shiba goat) models.

Veterinary drug manufacturers select sulfadiazine to ensure high systemic uptake and prolonged therapeutic windows in ruminants, avoiding the first-pass losses seen with high-pKa alternatives.

API Synthesis for Advanced Wound Care

Sulfadiazine is procured as the essential chemical precursor for the industrial synthesis of silver sulfadiazine. Its unique ability to form a stable, water-insoluble coordination complex with silver ions enables the manufacturing of topical burn creams that deliver sustained, 24-to-72-hour antimicrobial action without the toxicity or rapid depletion associated with soluble silver salts[1].

Formulation of Renal-Sparing Antimicrobials

Due to its low serum protein binding (50%) and high rate of unchanged active excretion (>62%), sulfadiazine is the preferred sulfonamide for co-trimazine formulations targeting urinary tract infections. It is specifically selected over sulfamethoxazole for patients with renal impairment to prevent the dangerous accumulation of metabolized byproducts [2].

Veterinary Sustained-Release Therapeutics

In veterinary pharmacology, particularly for ruminants, sulfadiazine's specific pKa of 6.5 allows for optimal unionization ratios in the forestomach. This drives its use in oral therapeutics where high bioavailability (>80%) and prolonged absorption times are required, significantly outperforming higher-pKa alternatives like sulfanilamide [3].

Central Nervous System Infection Modeling

Sulfadiazine's exceptional ability to penetrate the cerebrospinal fluid makes it the benchmark compound in laboratory models and clinical formulations for toxoplasmic encephalitis. It is routinely procured alongside pyrimethamine as the gold-standard therapeutic baseline against which novel anti-parasitic agents are evaluated[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

250.05244675 Da

Monoisotopic Mass

250.05244675 Da

Heavy Atom Count

17

LogP

-0.09
-0.09 (LogP)
-0.2

Appearance

Solid powder

Melting Point

255.5 dec °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0N7609K889

GHS Hazard Statements

Aggregated GHS information provided by 169 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 169 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 167 of 169 companies with hazard statement code(s):;
H302 (99.4%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.6%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (76.05%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (95.81%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (97.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (21.56%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (21.56%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of rheumatic fever and meningococcal meningitis

Livertox Summary

Sulfadiazine is a sulfonamide antibacterial agent used in the therapy of mild-to-moderate infections due to sensitive organisms. Sulfadiazine, like other sulfonamides, is a well known cause of clinically apparent, idiosyncratic liver injury.

Drug Classes

Antiinfective Agents

Pharmacology

Sulfadiazine is a sulfonamide antibiotic. The sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms. However, many strains of an individual species may be resistant. Sulfonamides inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle. Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all. Most sulfonamides are readily absorbed orally. However, parenteral administration is difficult, since the soluble sulfonamide salts are highly alkaline and irritating to the tissues. The sulfonamides are widely distributed throughout all tissues. High levels are achieved in pleural, peritoneal, synovial, and ocular fluids. Although these drugs are no longer used to treat meningitis, CSF levels are high in meningeal infections. Their antibacterial action is inhibited by pus.
Sulfadiazine is a synthetic pyrimidinyl sulfonamide derivative, short-acting bacteriostatic Sulfadiazine inhibits bacterial folic acid synthesis by competing with para amino benzoic acid. It is used in combination with pyrimethamine to treat toxoplasmosis in patients with acquired immunodeficiency syndrome and in newborns with congenital infections. (NCI04)

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J01EC02
D - Dermatologicals
D06 - Antibiotics and chemotherapeutics for dermatological use
D06B - Chemotherapeutics for topical use
D06BA - Sulfonamides
D06BA01 - Silver sulfadiazine
J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01E - Sulfonamides and trimethoprim
J01EC - Intermediate-acting sulfonamides
J01EC02 - Sulfadiazine

Mechanism of Action

Sulfadiazine is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is needed for the proper processing of para-aminobenzoic acid (PABA) which is essential for folic acid synthesis. The inhibited reaction is necessary in these organisms for the synthesis of folic acid.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

68-35-9

Absorption Distribution and Excretion

Sulfadiazine is excreted largely in the urine.

Metabolism Metabolites

Sulfadiazine has known human metabolites that include Sulfadiazine hydroxylamine.

Wikipedia

Sulfadiazine

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Antiinfectives for systemic use -> Antibacterials for systemic use -> Sulfonamides and trimethoprims -> Intermediate-acting sulfonamides -> Antibiotics
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

General Manufacturing Information

Benzenesulfonamide, 4-amino-N-2-pyrimidinyl-: ACTIVE

Dates

Last modified: 08-15-2023

Bacterial community change and antibiotic resistance promotion after exposure to sulfadiazine and the role of UV/H

Lixin Huo, Shehang Zhao, Baoyou Shi, Haibo Wang, Shouyang He
PMID: 34147982   DOI: 10.1016/j.chemosphere.2021.131214

Abstract

Effects of sulfadiazine on bacterial community and antibiotic resistance genes (ARGs) in drinking water distribution systems (DWDSs) were investigated in this study. Three DWDSs, including sand filtered (SF) DWDSs, granular active carbon (GAC) filtration DWDSs, and UV/H
O
-GAC DWDSs, were used to deliver sand filtered water, GAC filtered water, and UV/H
O
-GAC treated water, respectively. UV/H
O
-GAC filtration can remove the dissolved organic matter effectively, which resulted in the lowest bacterial diversity, biomass and ARGs in effluents and biofilm of DWDSs. When sulfadiazine was added to the sand filtered water, the dehydrogenase concentration and bacterial activity of bacterial community increased in effluents and biofilm of different DWDSs, inducing more extracellular polymeric substances (EPS) production. The proteins increasement percentage was 26.9%, 11.7% and 19.1% in biofilm of three DWDSs, respectively. And the proteins increased to 830.30 ± 20.56 μg cm
, 687.04 ± 18.65 μg cm
and 586.07 ± 16.24 μg cm
, respectively. The increase of EPS promoted biofilm formation and increased the chlorine-resistance capability of bacteria. Therefore, the relative abundance of Clostridium_sensu_stricto_1 increased to 12.22%, 10.41% and 0.33% in biofilm of the three DWDSs, respectively. Candidatus_Odyssella also increased in the effluents and biofilm of the three DWDSs. These antibiotic resistance bacteria increase in DWDSs also induced the ARGs promotion, including sul1, sul2, sul3, mexA and class 1 integrons (int1). However, UV/H
O
-GAC filtration induced the lowest increase of dehydrogenase and EPS production through sulfadiazine removal efficiently, resulting in the least bacterial community change and ARGs promotion in UV/H
O
-GAC DWDSs.


Comparative Immunological Response and Pathobiology of Mice Inoculated with Toxoplasma gondii Isolated from Different Hosts

Yurong Yang, Hongjie Ren, Shilin Xin, Nan Jiang
PMID: 33662116   DOI: 10.1645/20-107

Abstract

Toxoplasma gondii is an obligate intracellular parasite that has a worldwide distribution and can infect almost all warm-blood animals. Serological tests are the main detection methods for T. gondii infection in animals and humans. Little is known of biological behavior, antibody responses, and virulence of T. gondii strains in mice from China. Here we document antibody responses, tissue cyst burden, and mouse virulence of T. gondii strains isolated from different hosts in China. All T. gondii strains formed tissue cysts in the brains of mice and positively correlated with the T. gondii antibody titer (R2 = 0.3345). These results should aid in the diagnosis and characterization of T. gondii isolates.


Activation of peroxymonosulfate by molybdenum disulfide-mediated traces of Fe(III) for sulfadiazine degradation

Yu Li, Yong Feng, Bin Yang, Zequn Yang, Kaimin Shih
PMID: 34146879   DOI: 10.1016/j.chemosphere.2021.131212

Abstract

The activation of persulfate by ferrous iron (Fe(II)) is of great interest to the environmental remediation community, but the reduction of ferric iron (Fe(III)) to Fe(II) is slow and the accumulation of iron sludge resulted from the precipitation of Fe(III) is a great concern. Here, molybdenum disulfide (MoS
) was studied as a co-catalyst to improve the activation of peroxymonosulfate (PMS) by Fe(III) for sulfadiazine (SDZ) degradation and different characterization technologies were used to reveal the reactive species. The results showed that a strong synergy existed between MoS
and Fe(III); approximately 94.3% of the SDZ was removed by MoS
-Fe(III)-PMS after reaction for 30 min, while only 8.5% and 56.4% of the SDZ was removed by Fe(III)-PMS and MoS
-PMS, respectively. Both hydroxyl radicals and sulfate radicals were generated and the latter was the primary species. In addition to the radicals, singlet oxygen was found to be generated and contributed to the degradation of SDZ. The chemical probe reaction with methyl phenyl sulfoxide showed that the generation of high-valent iron-oxo species was not obvious by MoS
-Fe(III)-PMS under both acidic and neutral conditions. MoS
had good stability. No noticeable deactivation was observed during the 1st to 5th run and no obvious oxidation of surface Mo(IV) occurred. Based on the characterization of catalyst and oxidizing species, a mechanism for the activation of PMS by MoS
-Fe(III) was proposed. The results from this study are expected to clarify the reactive species and deepen the understanding of MoS
-promoted persulfate activation by Fe(II)/Fe(III).


Highly selective magnetic dual template molecularly imprinted polymer for simultaneous enrichment of sulfadiazine and sulfathiazole from milk samples based on syringe-to-syringe magnetic solid-phase microextraction

Ebrahim Alipanahpour Dil, Mehrorang Ghaedi, Fatemeh Mehrabi, Lobat Tayebi
PMID: 34074433   DOI: 10.1016/j.talanta.2021.122449

Abstract

Antibiotics, such as sulfadiazine and sulfathiazole, are widely used in veterinary applications which can result in remains in edible animal products. Therefore, there is an immense need for a reliable, selective, sensitive, and simple analytical technique for monitoring the concentration of sulfadiazine (SDZ) and sulfathiazole (STZ) in edible animal products. In this regard, we developed a magnetic dual template molecularly imprinted polymer (MMIP) to determine the SDZ and STZ in milk samples. For the sensitive and selective extraction and determination of target analytes, MMIPs have been combined with the syringe-to-syringe magnetic solid-phase microextraction (SS-MSPME) method. In addition, we used central composite design (CCD) for the extraction of SDZ and STZ. With optimum conditions, an efficient, rapid, and convenient technique for the preconcentration and determination of SDZ and STZ in milk samples by SS-MSPME coupling with HPLC-UV was developed. Using our combined approach, the limits of detection are 0.9 and 1.3 ng mL
for SDZ and STZ, respectively, along with good linearity and determination coefficients higher than 0.98. Our method demonstrates a practical approach for the deduction of antibiotics in milk samples with high recoveries and selectivity.


Striped covalent organic frameworks modified stationary phase for mixed mode chromatography

Yunchao Zheng, Meijun Wan, Jingqiu Zhou, Qiurong Luo, Die Gao, Qifeng Fu, Jing Zeng, Fengjiao Zu, Lujun Wang
PMID: 34034102   DOI: 10.1016/j.chroma.2021.462186

Abstract

Covalent organic frameworks (COFs) have showed expected potential in chromatographic separation due to unique structure and excellent performance. Nowadays, COF materials applied as chromatographic stationary phases is still in its infancy. Here, we modified COF materials on silica using benzene-1,4,5-tetracarboxylic dianhydride (PMDA) and 1,3,5-tris-(4-aminophenyl)triazine (TAPT) monomers by one-pot synthetic method for performing mixed-mode function, named as SiO
@COF. Five characterization methods including thermogravimetric analysis (TGA), scanning electron microscopy (SEM), Fourier transform infrared spectrometry (FT-IR), elemental analysis (EA) and powder X-ray diffraction (XRD) verified the morphology, structure characteristics and physicochemical properties of the materials. SiO
@COF for performing the separation of polar and nonpolar analytes on high performance liquid chromatography (HPLC) achieved the desired results. Retention mechanisms of the constructed SiO
@COF were researched via observing the effects of mobile phase with retention times. Results exhibited that the prepared stationary phase can provide various interaction modes, including hydrophobic, hydrophilic, hydrogen bonding and π-π interactions. In conclusion, the prepared SiO
@COF stationary phase can execute mixed-mode separation abilities and show potential for complex samples analysis.


A pH-sensitive oxidized-dextran based double drug-loaded hydrogel with high antibacterial properties

Mengyao Zhang, Gang Chen, Mengheng Lei, Jiaqing Lei, Dan Li, Hua Zheng
PMID: 33798586   DOI: 10.1016/j.ijbiomac.2021.03.169

Abstract

Delayed healing or non-healing of wounds caused by bacterial infection is still a difficult medical problem. Nowadays, the topical application of antibiotics is a common treatment for infections. However, subinhibitory concentrations or high dose of antibiotics leads to the antibacterial effect counterproductive. So it's necessary to put forward an on-demand drug delivery to solve this tough issue. In this paper, a pH-responsive hydrogel was prepared by oxidized dextran (Dex-CHO), sulfadiazine (SD) and tobramycin (TOB). The hydrogel was designed by the environment in the early immature stage of biofilm (pH 5.0). Schiff bases can release drugs in slightly acidic environment. The hydrogel showed injectable, pH-sensitive drug release, and great biocompatibility. Released SD and TOB exhibited a synergistic effect therefore the hydrogel showed high antibacterial activity. This study provides an easy and promising strategy to develop smart hydrogels that aim at topical administration of antibiotics and come up with a new treatment of local bacterial infections.


Degradation of sulfadiazine and electricity generation from wastewater using Bacillus subtilis EL06 integrated with an open circuit system

Mysoon M Al-Ansari, Hicham Benabdelkamel, Latifah Al-Humaid
PMID: 33740649   DOI: 10.1016/j.chemosphere.2021.130145

Abstract

Antibiotics are one of the emerging pollutants that have drawn increased attention in recent years. In this study simultaneous production of electricity and bioremediation of sulfadiazine from the wastewater using microbial fuel cells (MFCs) and open circuit system were analyzed. LC-MS analysis revealed decreased sulfadiazine concentration in open circuit system and closed MFC chamber. In MFCs, 12.6 ± 1.3% removal efficiency of sulfadiazine was reached after 30 h and it improved 89.2 ± 2.1% after 100 h. The initial sulfadiazine concentration influenced on antibiotic removal in MFCs and antibiotic removal was increased up to 350 μg/L. At higher antibiotic concentration, reduced microbial activity results depleted antibiotic degradation. MFCs degraded sulfadiazine (350 μg/L) completely within 80 h of treatment. The maximum COD removal (91.9 ± 2.3%) was obtained in MFCs chamber and it was about 60.8 ± 2.7% in the open circuit chamber. The initial total phosphorus content of the wastewater fed with reactor was 1350 mg/L and it reduced considerably after treatment in MFCs system (89.9 ± 2.8%). Total microbial population was 4.5 × 10
CFU/mL after one day of treatment and it declined after five days due to the depletion of nutrients in the wastewater. In MFC electricity generation reached maximum within 60 h of treatment (1.28 ± 0.1 V). The electrogenic strain Bacillus subtilis EL06 was characterized from the MFC and sulfadiazine tolerance was analyzed. These findings demonstrated that MFCs are useful for the simultaneous bioremediation of wastewater and electricity generation.


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